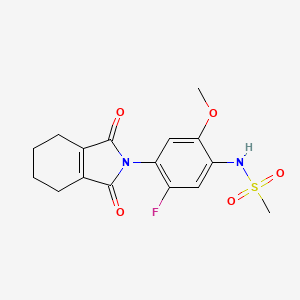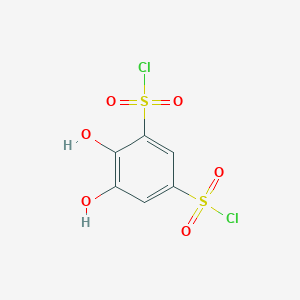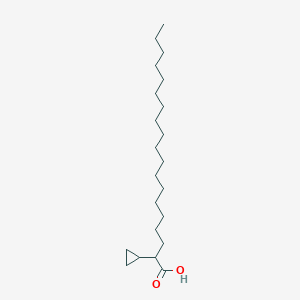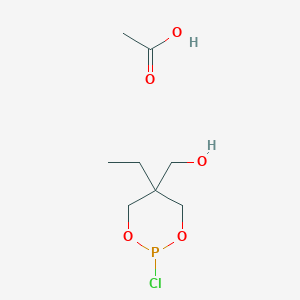
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol is a complex organic compound that combines the properties of acetic acid with a unique phosphinan structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol typically involves the reaction of acetic acid with a chlorinated phosphinan derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include acetic anhydride and chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where acetic acid is reacted with chlorine in the presence of a catalyst such as acetic anhydride. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphinate derivatives.
Reduction: Reduction reactions can convert the chlorinated group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinate esters, while substitution reactions can produce a variety of substituted phosphinan derivatives .
Aplicaciones Científicas De Investigación
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the phosphinan ring structure allows for unique binding interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Chloroacetic acid: Similar in its chlorinated structure but lacks the phosphinan ring.
Ethyl chloroacetate: Shares the chloroacetate moiety but differs in its ester linkage
Uniqueness
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol is unique due to its combination of acetic acid and phosphinan structures, providing distinct chemical and biological properties not found in simpler chlorinated acetic acid derivatives .
Propiedades
Número CAS |
139359-18-5 |
|---|---|
Fórmula molecular |
C8H16ClO5P |
Peso molecular |
258.63 g/mol |
Nombre IUPAC |
acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol |
InChI |
InChI=1S/C6H12ClO3P.C2H4O2/c1-2-6(3-8)4-9-11(7)10-5-6;1-2(3)4/h8H,2-5H2,1H3;1H3,(H,3,4) |
Clave InChI |
UMIXJZDROYPURB-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COP(OC1)Cl)CO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~5~-phosphane](/img/structure/B14276405.png)
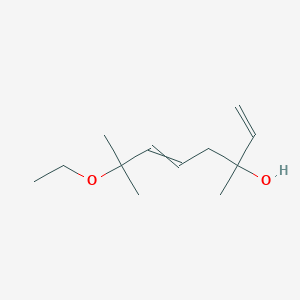

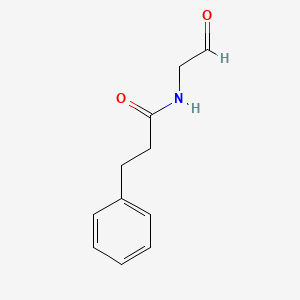
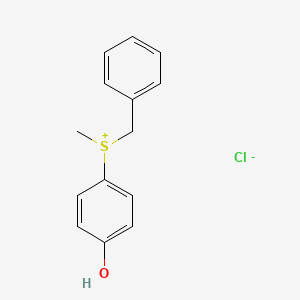
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)

![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)

![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
